Methyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is a heterocyclic compound characterized by its unique pyrrolo[2,3-b]pyridine structure, which includes a bromine substituent and a carboxylate ester group. This compound is part of a larger class of pyrrolo derivatives that have garnered interest for their biological activities, particularly in medicinal chemistry.
This compound can be classified under the category of pyrrolopyridines, which are known for their potential therapeutic applications. It has been documented in various chemical databases, including PubChem, where it is assigned the Chemical Identifier (CID) 127263930 . The compound's synthesis and properties have been explored in academic literature and patents, highlighting its significance in drug discovery and development .
The synthesis of methyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate typically involves several key steps:
A specific procedure described in the literature indicates that the compound can be synthesized with a yield of approximately 69% through a multi-step reaction involving bromination followed by carboxylation .
Methyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate has the molecular formula . Its structure features:
Key structural data includes:
Methyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate participates in various chemical reactions due to its electrophilic nature:
These reactions are crucial for developing derivatives with enhanced biological activity or altered pharmacological profiles.
The mechanism of action for methyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate primarily relates to its interaction with biological targets such as kinases. Research indicates that compounds within this class exhibit inhibitory effects on fibroblast growth factor receptors (FGFR), which are implicated in various cancers. The inhibition mechanism involves binding to the ATP-binding site of the receptor, thereby blocking downstream signaling pathways essential for tumor growth and proliferation .
Relevant analyses such as melting point determination and solubility tests are essential for understanding its behavior in various environments .
Methyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate has significant applications in medicinal chemistry:
The synthesis of methyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate relies on a sequence of regioselective transformations, beginning with the protection of the N1-position of the pyrrolopyridine core. N-protection (e.g., using SEM or Boc groups) prevents undesired side reactions during subsequent electrophilic bromination [4]. Electrophilic bromination at the C6 position is achieved using brominating agents such as bromine (Br₂) or N-bromosuccinimide (NBS) in aprotic solvents (e.g., DMF or DCM). This step exploits the electron-rich pyridine ring, where bromination occurs preferentially at C6 due to its heightened nucleophilicity compared to C4 or C5 positions [2] [4].
Following bromination, esterification is typically performed using dimethyl carbonate or methyl iodide in the presence of a base (e.g., K₂CO₃). Alternatively, carboxyl groups may be introduced via palladium-catalyzed carbonylation prior to methylation. The final deprotection step under acidic conditions (e.g., TFA for SEM groups) yields the target compound. This multi-step approach achieves an overall yield of 45–65%, with purity >95% after crystallization [2] [4] [9].
Table 1: Key Steps in Multi-Step Synthesis
Step | Reagents/Conditions | Function | Yield Range |
---|---|---|---|
N‑Protection | SEM-Cl, K₂CO₃, DMF, 0–25°C | Shields N1 for regioselective bromination | 85–92% |
Electrophilic Bromination | NBS, DCM, 40°C | Introduces Br at C6 | 78–88% |
Esterification | (i) CO, Pd(OAc)₂; (ii) CH₃I, K₂CO₃ | Installs methyl ester at C2 | 70–82% |
Deprotection | TFA, DCM, rt | Removes SEM group | 90–95% |
Regioselectivity in pyrrolo[2,3-b]pyridine functionalization is governed by electronic and steric factors. The C3 position is inherently electrophilic due to electron withdrawal by the pyridine nitrogen, while C5 exhibits nucleophilic character. Bromine at C6 further modulates reactivity by inductively deactivating C4 and C5 toward electrophiles [4] [9].
Direct carboxylation at C2 requires lithiation at low temperatures (−78°C) using strong bases like n-BuLi or LDA. This generates a C2 anion that reacts with CO₂ to form the carboxylic acid, which is subsequently methylated to yield the ester. Alternatively, transition-metal-catalyzed cross-coupling (e.g., Suzuki reactions) at C5 benefits from the electron-rich nature of this position, enabling arylation or heteroarylation without affecting the C2 ester or C6 bromine [2] [4].
Table 2: Regioselective Functionalization Preferences
Position | Electronic Character | Preferred Reactions | Directing Group Influence |
---|---|---|---|
C2 | Mildly acidic | Lithiation/carboxylation, halogenation | None (inherent acidity) |
C3 | Electrophilic | Nucleophilic substitution, Pd-catalyzed cross-coupling | Halogens enhance electrophilicity |
C5 | Nucleophilic | Electrophilic substitution, Pd-catalyzed coupling | Bromine at C6 reduces nucleophilicity |
C6 | Electrophilic site | Electrophilic halogenation, metalation | N/A |
Continuous flow reactors offer distinct advantages over batch systems for synthesizing methyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate, particularly for unstable intermediates:
Table 4: Flow vs. Batch System Performance
Parameter | Continuous Flow | Batch Reactor |
---|---|---|
Residence Time | 0.5–5 s | 30–120 min |
Temperature Control | Precise (−78°C to 150°C) | Gradient-dependent |
Yield (C2 Carboxylation) | 75–79% | 43–65% |
Byproduct Formation | <2% | 10–25% |
Scalability | Linear via numbering-up | Limited by heat/mass transfer |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 32338-15-1
CAS No.: